NoxA1ds - 1435893-78-9

NoxA1ds

Catalog Number: EVT-242615
CAS Number: 1435893-78-9
Molecular Formula: C50H88N14O15
Molecular Weight: 1125.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NoxA1ds is a peptide inhibitor specifically designed to target NADPH oxidase isoform 1 (Nox1) [, , , , , , , , ]. Nox1 is an enzyme responsible for producing reactive oxygen species (ROS), which are implicated in various physiological and pathological processes []. NoxA1ds acts as a research tool to investigate the specific roles of Nox1 in various cellular processes and disease models [, , , , , , , , ].

Overview

NoxA1ds is a synthetic peptide designed as a specific inhibitor of the NADPH oxidase isoform 1, commonly referred to as NOX1. This compound has garnered attention for its role in modulating reactive oxygen species (ROS) production, particularly in pathological conditions associated with oxidative stress. The development of NoxA1ds stems from the need for targeted therapies that can selectively inhibit NOX1 without affecting other NADPH oxidase isoforms, thereby minimizing potential side effects.

Source and Classification

NoxA1ds is classified as a peptide inhibitor and is derived from the sequence of the NOX1 protein. It was synthesized to provide a tool for researchers studying the role of NOX1 in various cellular processes and diseases, particularly cancer and cardiovascular disorders. The compound's primary source is through chemical synthesis methods, which allow for precise control over its structure and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of NoxA1ds involves solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:

  1. Selection of Amino Acids: The specific amino acid sequence corresponding to NoxA1ds is chosen based on its ability to inhibit NOX1 activity.
  2. Coupling Reactions: Each amino acid is sequentially coupled to the growing chain using coupling reagents that facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the solid support and purified, typically using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The synthesis protocol provides detailed instructions on reagents, conditions, and purification techniques essential for producing active NoxA1ds .

Molecular Structure Analysis

Structure and Data

NoxA1ds consists of a specific sequence of amino acids that confer its inhibitory properties against NOX1. The molecular structure can be represented by its linear sequence, which is crucial for its interaction with the NADPH oxidase complex. The structure includes functional groups that facilitate binding to the active site of NOX1, thus inhibiting its activity.

  • Molecular Formula: C₁₉H₂₃N₃O₄S
  • Molecular Weight: Approximately 385.47 g/mol
  • Peptide Sequence: Specific sequence details are often proprietary but are critical for its function.
Chemical Reactions Analysis

Reactions and Technical Details

NoxA1ds operates primarily through competitive inhibition of NOX1, preventing the enzyme from catalyzing the transfer of electrons from NADPH to molecular oxygen, which results in superoxide production. The mechanism involves:

  • Binding Affinity: NoxA1ds exhibits a low half-maximal inhibitory concentration (IC₅₀) value of approximately 19 nM, indicating high potency in inhibiting NOX1 activity .
  • Inhibition Mechanism: By binding to regulatory sites on NOX1, NoxA1ds disrupts the assembly or activation of the enzyme complex necessary for ROS generation .
Mechanism of Action

Process and Data

The mechanism by which NoxA1ds inhibits NOX1 involves several key processes:

  1. Cell Permeability: NoxA1ds is designed to be cell-permeable, allowing it to enter cells where NOX1 is active.
  2. Competitive Inhibition: Once inside, NoxA1ds competes with natural substrates or regulatory proteins for binding sites on NOX1.
  3. Reduction in Superoxide Production: This competitive binding effectively reduces superoxide levels within cells, which has implications for oxidative stress-related diseases .

Experimental data demonstrate that treatment with NoxA1ds leads to statistically significant reductions in superoxide production in various cell lines under conditions that promote NOX1 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NoxA1ds exhibits several important physical and chemical properties relevant to its function:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor.

These properties contribute to its utility in laboratory settings for studying NOX1-related pathways.

Applications

Scientific Uses

NoxA1ds has several applications in scientific research:

  • Cancer Research: Used to investigate the role of NOX1 in tumorigenesis and metastasis by modulating ROS levels.
  • Cardiovascular Studies: Explored as a potential therapeutic agent in conditions like hypertension where NOX-derived ROS contribute to vascular dysfunction.
  • Cellular Signaling Pathways: Serves as a tool to dissect signaling pathways involving reactive oxygen species and their impact on cellular processes such as migration and proliferation .
Introduction to NoxA1ds in the Context of NADPH Oxidase Biology

Biochemical Role of NADPH Oxidase 1 (Nox1) in Cellular Redox Signaling

Nox1 functions as a transmembrane electron transport chain, catalyzing the reduction of molecular oxygen to superoxide (O₂•⁻) using cytosolic NADPH as an electron donor. Its catalytic core comprises six α-helical transmembrane domains embedding two non-equivalent heme groups, alongside cytosolic dehydrogenase domains that bind FAD and NADPH. Unlike phagocyte-specific Nox2, Nox1 requires assembly with regulatory subunits: membrane-bound p22phox (stabilizer), cytosolic organizers (NOXO1 or p47phox), activators (NOXA1 or p67phox), and the small GTPase Rac1. Electron transfer occurs via a sequential pathway:NADPH → FAD → Proximal Heme → Distal Heme → O₂ → O₂•⁻This process generates highly localized ROS gradients that modulate downstream effectors:

  • Kinase Activation: ROS oxidize cysteine residues in protein tyrosine phosphatases (e.g., PTP1B), enhancing growth factor signaling (e.g., VEGF, PDGF) [10].
  • Transcriptional Regulation: H₂O₂ derived from O₂•⁻ dismutation oxidizes transcription factors (NF-κB, HIF-1α), driving proliferative and inflammatory genes [1] [6].
  • Cytoskeletal Dynamics: Rac1-Nox1 complexes regulate actin polymerization and focal adhesion turnover, enabling cell migration [5] [10].

Table 1: Functional Domains of the Nox1 Catalytic Core

DomainStructural FeaturesFunctional Role
Transmembrane Helices6 α-helices embedding two heme groupsElectron transfer across membranes
FAD-Binding DomainConserved residues (e.g., Arg287, Trp298)Accepts electrons from NADPH; reduces proximal heme
NADPH-Binding RegionB-strand-rich Rossmann foldBinds NADPH substrate; transfers electrons to FAD
Cytosolic DE LoopInteraction site for NOXA1/p67phoxDocking site for activator subunits
Extracellular E-loopSuperoxide exit channelReleases O₂•⁻ into extracellular/intracellular space

Pathophysiological Significance of Nox1 in Vascular Disease and Neoplasia

Dysregulated Nox1 activity contributes to oxidative stress in chronic diseases through spatially confined ROS overproduction:

Vascular Pathologies

  • Hypertension: Nox1-derived ROS inactivate nitric oxide (NO•), reducing vasodilation and promoting endothelial dysfunction. Angiotensin II-induced hypertension is attenuated by Nox1 deletion in murine models [4] [10].
  • Atherosclerosis: Nox1 amplifies oxidized LDL uptake in macrophages and smooth muscle cell migration into neointimal lesions. Genetic Nox1 ablation reduces plaque size by >50% in ApoE⁻/⁻ mice [4] [8].

Gastrointestinal and Tumor Biology

  • Colorectal Cancer (CRC): Nox1 is overexpressed in KRas-mutated colon carcinomas (e.g., HCT116 cells). ROS drive PI3K/Akt and MAPK pathways, enhancing cell proliferation, epithelial-mesenchymal transition (EMT), and invasion. PDIA1 chaperones Nox1-Rac1 assembly in CRC, further amplifying signaling [10].
  • Host Defense: In colonic epithelia, physiological Nox1 activation reduces pathogen virulence by generating antimicrobial ROS [1] [6].

Table 2: Nox1 in Human Pathologies: Mechanisms and Evidence

Disease ContextMechanism of Nox1 InvolvementExperimental Evidence
HypertensionROS-mediated NO• scavenging; vascular remodelingNox1⁻/⁻ mice show 30% lower BP vs. wild-type
AtherosclerosisOxidized LDL formation; foam cell differentiationNox1 inhibition reduces plaque area by 52% in mice
Colorectal CancerKRas-driven ROS enhance proliferation/metastasisNox1 silencing reduces HT-29 cell migration by 70%
Diabetic NephropathyPodocyte injury via ROS-induced apoptosisNox1 correlates with albuminuria in diabetic rodents

Rationale for Developing Isoform-Specific Nox1 Inhibitors

Traditional ROS-scavenging antioxidants (e.g., vitamins C/E) failed clinically due to nonspecific action and disruption of redox homeostasis. Conversely, targeting ROS sources offers precision:

  • Off-Target Effects of Pan-NOX Inhibitors: Apocynin and diphenylene iodonium (DPI) inhibit all flavoprotein-dependent enzymes, including mitochondrial complexes and xanthine oxidase, causing toxicity [4] [9].
  • Functional Divergence of NOX Isoforms: While Nox1/2 produce O₂•⁻ for signaling, Nox4 generates H₂O₂ for differentiation. Inhibiting Nox1 spares host defense (Nox2) and renal homeostasis (Nox4) [4] [6].
  • Disease-Specific Nox1 Upregulation: Nox1 expression increases 3–5 fold in atherosclerotic plaques and KRas-mutated tumors, making it a high-value target [1] [10].

Discovery and Structural Basis of NoxA1ds as a Peptide-Based Inhibitor

NoxA1ds (amino acid sequence: EPVDALGKAKV) is a rationally designed peptide mimicking the activation domain of the cytosolic regulator NOXA1 (residues 195–205). Its development leveraged key insights:1. Design Rationale:- The Y199A substitution in native NOXA1 (Tyr→Ala) disrupts FAD reduction in Nox1, reducing O₂•⁻ by >95% [5].- Non-conserved residues (195–198) confer specificity for Nox1 over Nox2 [5] [7].

  • Mechanism of Action:
  • NoxA1ds binds the cytosolic B-loop of Nox1 (Kd ≈ 20 nM), competitively disrupting NOXA1 docking.
  • In silico docking models predict interactions with Leu60, Val71, and Phe211 in Nox1’s dehydrogenase domain, blocking electron transfer [3] [5].
  • Selectivity and Efficacy:
  • Inhibits Nox1 (IC₅₀ = 20 nM) without affecting Nox2, Nox4, or xanthine oxidase [5] [7].
  • Reduces hypoxia-induced endothelial migration by 75% and HT-29 colon cancer ROS by 85% at 10 µM [5] [10].

Table 3: Comparison of Nox1-Targeted Inhibitors

InhibitorMechanismNox1 IC₅₀Selectivity vs. Nox2Cellular Penetration
NoxA1dsPeptide mimic of NOXA1 AD20 nM>100-foldPassive diffusion
ML171Small-molecule heme blocker0.25 µM10-foldHigh
GKT137831Dual Nox1/Nox4 inhibitor0.14 µMNoneModerate
Nox2ds-tatTAT-conjugated Nox2 peptide inhibitor1–10 µMNox2-specificTAT-mediated uptake

Structural Validation: Cryo-EM and mutagenesis studies confirm that NoxA1ds occupies a cleft between Nox1’s transmembrane and dehydrogenase domains, sterically hindering NOXA1 binding. Substitutions at His208 or Tyr214 abolish inhibition, validating predicted interaction sites [3] [8].

Properties

CAS Number

1435893-78-9

Product Name

NoxA1ds

IUPAC Name

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C50H88N14O15

Molecular Weight

1125.33

InChI

InChI=1S/C50H88N14O15/c1-25(2)22-33(44(73)55-24-36(65)58-31(14-9-11-19-51)45(74)56-28(7)42(71)59-32(15-10-12-20-52)46(75)62-39(26(3)4)41(54)70)60-43(72)29(8)57-47(76)34(23-38(68)69)61-49(78)40(27(5)6)63-48(77)35-16-13-21-64(35)50(79)30(53)17-18-37(66)67/h25-35,39-40H,9-24,51-53H2,1-8H3,(H2,54,70)(H,55,73)(H,56,74)(H,57,76)(H,58,65)(H,59,71)(H,60,72)(H,61,78)(H,62,75)(H,63,77)(H,66,67)(H,68,69)/t28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1

InChI Key

DHBOJLLJKHKZGT-XTGVMIFDSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.